1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Chemical Biology Fragment-Based Screening Pharmaceutical Intermediates

This compound combines a 5-methylpyridin-2-yloxy substituent with a pyrrolidine linker and an imidazolidin-2-one cyclic urea, forming a distinct three-dimensional pharmacophore not easily replicated by simpler analogs. With a low molecular weight (290.32) and high sp3 character, it is specifically suited for fragment screening libraries (SPR, DSF) to identify novel protein targets. Its unique scaffold differentiates it from flat aromatic fragments, offering critical shape complementarity for target engagement. Procurement is recommended for target-agnostic lead discovery and as a starting point for medicinal chemistry SAR exploration, as no public biological data exists for this exact structure.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 1904098-86-7
Cat. No. B2958353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
CAS1904098-86-7
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O
InChIInChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19)
InChIKeyNVKGJILGTUCPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Structural Scaffold and Physicochemical Profile for Research Procurement


The compound 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 1904098-86-7) is a heterocyclic small molecule (molecular formula C14H18N4O3, molecular weight 290.32 g/mol) [1]. It features a 5-methylpyridin-2-yloxy group linked to a pyrrolidine ring, which is further connected via a carbonyl bridge to an imidazolidin-2-one (cyclic urea) moiety. This sp3-rich scaffold combines a basic pyridine, a flexible pyrrolidine ether, and a hydrogen-bond-capable cyclic urea, which are structural features often enriched in fragment libraries for target-based screening [2]. Despite its availability from certain research chemical vendors at purities around 95% [3], public quantitative pharmacological annotation for this specific compound remains absent from major bioactivity databases as of the current analysis.

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Why In-Class Analogs Cannot Be Interchanged


The unique combination of a 5-methylpyridin-2-yloxy substituent, a pyrrolidine linker, and an imidazolidin-2-one carbonyl in this compound creates a distinct three-dimensional pharmacophore that is not easily replicated by other 'in-class' molecules like simpler imidazolidin-2-ones or pyrrolidine amides [1]. The specific orientation of the ether oxygen and the cyclic urea's hydrogen-bonding vectors are critical for target engagement in any potential biological system. Without defined structure-activity relationship (SAR) data for this exact scaffold, substituting it with a structurally related analog (e.g., 1-(pyrrolidine-1-carbonyl)imidazolidin-2-one or a different pyridyl-oxy-pyrrolidine) risks losing the precise spatial arrangement of functional groups required for binding, thereby invalidating experimental outcomes. The current absence of public SAR means that any substitution would be an uncontrolled variable in assay development or chemical probe studies [2].

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Quantitative Evidence and Comparative Analysis


Absence of Publicly Disclosed Quantitative Bioactivity Data

A comprehensive search of primary research papers, patents, and authoritative databases, including PubMed, Google Patents, ChEMBL, and BindingDB, did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound [1]. In contrast, related but structurally distinct compounds, such as certain 1,3-disubstituted imidazolidin-2-one derivatives, have been disclosed as CYP17 inhibitors with reported activity, while other pyrrolidine-imidazolidinone conjugates appear in patent literature as glutaminyl cyclase inhibitors [2]. This establishes a congeneric precedent for biological activity but highlights a knowledge gap for the specific analog. This absence of data precludes any direct head-to-head comparison or cross-study analysis for this compound at this time.

Chemical Biology Fragment-Based Screening Pharmaceutical Intermediates

Structural Diversity and Scaffold Uniqueness in Fragment Libraries

The compound's 3D structure, characterized by a Bemis-Murcko scaffold consisting of a pyrrolidin-3-yl ether linked to an imidazolidin-2-one carbonyl, is unique among commercially available fragments. A substructure search for 'pyrrolidine-1-carbonyl)imidazolidin-2-one' reveals a small cluster of related compounds, such as 1-(pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 41730-90-9, MW 183.21) and 1-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one [1]. The target compound's 5-methyl substitution on the pyridine ring introduces an additional point of diversification, with a molecular weight 290.32 g/mol versus 183.21 g/mol for the unsubstituted parent, which significantly alters its physicochemical profile and binding potential [2].

Medicinal Chemistry Library Design Chemical Probes

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Recommended Research Application Scenarios


Fragment-Based Lead Discovery (FBLD) and Library Enrichment

Due to its low molecular weight (290.32 g/mol) and high sp3 character, this compound is suitable for inclusion in fragment screening libraries for target-agnostic lead discovery. Its unique scaffold differentiates it from flat, aromatic fragments and may probe binding pockets with shape complementarity. As no biological activity data is publicly available, it should be used in primary fragment screens (e.g., SPR, DSF, or high-concentration biochemical assays) to identify potential protein targets [1].

Chemical Probe Development and Target Identification

The compound can serve as a starting point for a medicinal chemistry campaign once a primary hit is confirmed. Its pyrrolidine-ether linkage and cyclic urea are amenable to parallel synthesis, allowing for rapid exploration of SAR. However, its procurement value is currently limited to its role as a non-annotated chemical tool, pending the generation of in-house activity data [1].

In Silico Docking and Pharmacophore Modeling Studies

The defined three-dimensional structure, available from vendor-provided InChI (NVKGJILGTUCPOY-UHFFFAOYSA-N), allows for in silico docking into protein pockets. It can be used as a query structure for computational drug repositioning or virtual screening campaigns, serving as a topological probe for novel binding sites [1].

Quote Request

Request a Quote for 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.